3-Bromobenzylguanidinium sulphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHHMUBLBQHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009183 | |
| Record name | N-[(3-Bromophenyl)methyl]guanidinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90151-50-1 | |
| Record name | N-[(3-Bromophenyl)methyl]guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90151-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, (m-bromobenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090151501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3-Bromophenyl)methyl]guanidinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromobenzylguanidinium Sulphate
Precursor Synthesis Strategies for 3-Bromobenzylamine (B82478) Derivatives
The primary precursor for the synthesis of 3-bromobenzylguanidinium sulphate is 3-bromobenzylamine. This intermediate can be prepared through various synthetic routes, most commonly involving the halogenation of 3-bromotoluene (B146084) and subsequent amination.
Synthesis of 3-Bromobenzyl Halides
A common method for the synthesis of 3-bromobenzyl halides, such as 3-bromobenzyl bromide, involves the radical bromination of 3-bromotoluene. This reaction is typically carried out by treating 3-bromotoluene with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and light. prepchem.com
The reaction proceeds via a free radical chain mechanism where the initiator generates bromine radicals, which then abstract a benzylic hydrogen from 3-bromotoluene to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with another molecule of the brominating agent to yield the desired 3-bromobenzyl bromide and a new bromine radical to continue the chain reaction. prepchem.com
A detailed procedure for the synthesis of 3-bromobenzyl bromide from 3-bromotoluene involves dissolving 3-bromotoluene in a dry solvent like carbon tetrachloride and adding elemental bromine dropwise while irradiating the mixture with a photolamp. prepchem.com The reaction progress is monitored by the disappearance of the bromine color. After the reaction is complete, the mixture is washed and the product is purified by vacuum distillation or crystallization. prepchem.com
Table 1: Synthesis of 3-Bromobenzyl Bromide
| Reactant | Reagent | Solvent | Conditions | Product |
|---|
Amination Reactions for 3-Bromobenzylamine Formation
Once the 3-bromobenzyl halide is obtained, the next step is the introduction of the amine group to form 3-bromobenzylamine. This can be achieved through several amination methods.
A straightforward approach is the direct nucleophilic substitution of the bromide in 3-bromobenzyl bromide with ammonia (B1221849) or an ammonia equivalent. This reaction, often referred to as the Gabriel synthesis when phthalimide (B116566) is used, provides a primary amine. The use of excess ammonia can help to minimize the formation of secondary and tertiary amine byproducts.
Alternatively, reductive amination of 3-bromobenzaldehyde (B42254) provides another route to 3-bromobenzylamine. In this method, 3-bromobenzaldehyde is reacted with ammonia in the presence of a reducing agent, such as sodium borohydride (B1222165) or hydrogen gas with a catalyst (e.g., Raney nickel), to form the corresponding amine. chemicalbook.com One specific example involves the reaction of 3-bromobenzaldehyde with ammonium (B1175870) hydroxide (B78521) and hydrogen in methanol (B129727) with a Raney nickel catalyst. chemicalbook.com
Table 2: Amination of 3-Bromobenzyl Precursors
| Precursor | Reagents | Method | Product |
|---|---|---|---|
| 3-Bromobenzyl Bromide | Ammonia | Nucleophilic Substitution | 3-Bromobenzylamine |
Alternative Routes to Substituted Benzylamines
Beyond the direct halogenation and amination sequence, other methods exist for the synthesis of substituted benzylamines. These can include the reduction of corresponding benzonitriles or benzamides. For instance, 3-bromobenzonitrile (B1265711) can be reduced to 3-bromobenzylamine using a strong reducing agent like lithium aluminum hydride (LiAlH4).
Another approach involves the direct amination of alcohols, although this typically requires harsh conditions such as high temperatures and pressures with transition metal catalysts. researchgate.net More recently, biocatalytic methods using transaminases have been developed for the synthesis of benzylamine (B48309) derivatives from the corresponding aldehydes or ketones, offering a greener alternative. researchgate.net
Guanidinylation Reactions for 3-Bromobenzylguanidinium Formation
The final step in the synthesis of this compound is the guanidinylation of 3-bromobenzylamine. This reaction involves the addition of a guanidino group to the primary amine.
Reactions with Guanidinylating Reagents
A variety of reagents can be used to introduce the guanidino group. organic-chemistry.orggoogle.comtcichemicals.com The choice of reagent often depends on the desired reaction conditions and the presence of other functional groups in the molecule. Common guanidinylating agents include cyanamide, S-methylisothiourea, and various protected guanidine (B92328) derivatives. organic-chemistry.org The reaction of a primary amine with a guanidinylating reagent typically results in the formation of a guanidinium (B1211019) salt. nih.govresearchgate.net
While the direct reaction of 3-bromobenzylamine with aminoguanidine (B1677879) itself is a possibility, more commonly, derivatives of aminoguanidine or other guanidinylating agents are employed. A general method for the preparation of N(G)-aminoguanidines from primary amines has been reported, which involves a one-pot procedure using readily available materials to form protected N(G)-aminoguanidines. nih.gov
A simplified protocol for the guanylation of primary amines utilizes 1H-pyrazole-1-carboxamidine hydrochloride. ntnu.no This reagent reacts with primary amines, like 3-bromobenzylamine, to form the corresponding guanidinium salt. The reaction is often carried out in a suitable solvent and may require a base to neutralize the hydrochloride salt formed as a byproduct. ntnu.no The resulting 3-bromobenzylguanidinium salt can then be treated with sulfuric acid to yield the final product, this compound.
Table 3: Guanidinylation of 3-Bromobenzylamine
| Reactant | Guanidinylating Reagent | Product |
|---|
Following the formation of the hydrochloride salt, an ion exchange with a sulphate source would yield the desired this compound.
Application of Pyrazole-1-carboximidamide and Related Reagents
A widely utilized and effective method for the introduction of a guanidinyl group is the reaction of an amine with a pyrazole-1-carboxamidine reagent. This approach offers a direct and often high-yielding route to monosubstituted guanidines.
The reaction proceeds by the nucleophilic attack of the primary amine, 3-bromobenzylamine, on the electrophilic carbon of the pyrazole-1-carboxamidine. The pyrazole (B372694) group serves as an excellent leaving group, facilitating the formation of the stable guanidinium ion. To drive the reaction to completion, a base is often employed to neutralize the hydrochloride salt of the reagent and the newly formed guanidinium salt.
A significant advantage of this method is the commercial availability of 1H-pyrazole-1-carboxamidine hydrochloride. For less reactive amines, more activated N,N'-di-Boc-protected pyrazole-1-carboxamidine reagents can be used, which often provide higher yields and cleaner reactions. The Boc protecting groups can subsequently be removed under acidic conditions.
Table 1: Guanylation of 3-Bromobenzylamine using Pyrazole-1-carboximidamide Reagents
| Reagent | Key Features |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Commercially available, suitable for reactive amines. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Higher reactivity, suitable for less nucleophilic amines, requires deprotection. |
Strategies Involving Pseudourea or Thiourea (B124793) Derivatives
Alternative strategies for the synthesis of this compound involve the use of pseudourea or thiourea derivatives as guanylating agents. These methods provide a versatile and often cost-effective approach to guanidine synthesis.
Pseudourea Derivatives: S-alkylisothioureas, such as S-methylisothiourea sulphate, are common pseudourea reagents. The reaction with 3-bromobenzylamine proceeds through the displacement of the methylthiol leaving group. The reaction is typically carried out in a suitable solvent, and the product is isolated as the corresponding salt.
Thiourea Derivatives: Thioureas can serve as precursors to guanidines through a desulfurization-guanylation sequence. This typically involves the activation of the thiourea with a thiophilic agent, such as a heavy metal salt (e.g., HgCl₂) or Mukaiyama's reagent, to form a reactive carbodiimide (B86325) intermediate in situ. This intermediate is then readily attacked by the amine to form the guanidine. The use of protected thioureas, such as N,N'-di-Boc-thiourea, can improve the efficiency and scope of this reaction.
Optimization of Reaction Conditions and Reagent Stoichiometry
The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions and the stoichiometry of the reagents. Key parameters that require consideration include:
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often effective for these types of reactions.
Temperature: The reaction temperature needs to be controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product. Room temperature to moderate heating (50-80 °C) is typical.
Stoichiometry: The molar ratio of the amine to the guanylating agent is a critical factor. A slight excess of the amine may be used to ensure complete consumption of the more valuable guanylating reagent. The amount of base used should be sufficient to neutralize all acidic species generated during the reaction.
Reaction Time: The progress of the reaction should be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
Table 2: Key Parameters for Optimization of Guanylation Reaction
| Parameter | Considerations |
| Solvent | Polarity, solubility of reactants, boiling point. |
| Temperature | Reaction rate vs. side reactions and product stability. |
| Stoichiometry | Molar ratios of amine, guanylating agent, and base. |
| Reaction Time | Monitoring for reaction completion to maximize yield and minimize byproducts. |
Counterion Exchange and Sulphate Salt Formation
Once the 3-bromobenzylguanidinium cation has been synthesized, typically as a hydrochloride or other salt, a counterion exchange is necessary to form the desired sulphate salt.
This is generally achieved by first preparing a solution of the crude guanidinium salt and then adding a source of sulphate ions, such as sulfuric acid or a soluble sulphate salt like sodium sulphate. The choice of the sulphate source will depend on the solubility of the resulting this compound and the ease of removal of byproducts.
Precipitation and Crystallization Techniques for Sulphate Salt Isolation
The isolation of pure this compound relies on its precipitation or crystallization from the reaction mixture. The solubility of guanidinium salts can vary significantly with the counterion and the solvent system.
Precipitation: If the sulphate salt is significantly less soluble in the reaction solvent than the starting salt and byproducts, it may precipitate directly upon addition of the sulphate source. The precipitate can then be collected by filtration.
Crystallization: For purification, recrystallization is the preferred method. A suitable solvent or solvent system is chosen in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. The crude product is dissolved in the minimum amount of hot solvent, and the solution is then cooled slowly to allow for the formation of well-defined crystals.
Common crystallization techniques include:
Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution.
Vapor Diffusion: Layering a poor solvent over a solution of the compound in a good solvent.
Cooling Crystallization: Gradually lowering the temperature of a saturated solution.
Purity Assessment During Synthetic Transformations
Throughout the synthesis of this compound, it is crucial to monitor the purity of the intermediates and the final product. This ensures the effectiveness of each synthetic step and the quality of the final compound.
A combination of analytical techniques is employed for this purpose:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for identifying and quantifying any impurities. A reversed-phase HPLC method, similar to that used for the related compound m-iodobenzylguanidine, can be developed. scirp.orgscirp.orgresearchgate.net This would likely involve a C8 or phenyl column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile). scirp.orgscirp.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The chemical shifts and coupling patterns of the protons and carbons in the 3-bromobenzyl and guanidinium moieties provide definitive structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C=N bonds of the guanidinium group and the aromatic C-H and C-Br bonds.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity.
By employing these synthetic and analytical methodologies, this compound can be prepared in high purity, suitable for its intended research applications.
Reaction Pathways and Mechanistic Investigations of 3 Bromobenzylguanidinium Sulphate
Fundamental Reactivity of the Guanidinium (B1211019) Cation in the Context of 3-Bromobenzyl Substitution
The guanidinium group, characterized by its Y-shaped delocalization of positive charge across one central carbon and three nitrogen atoms, is generally considered a stable and poorly nucleophilic cation. However, the introduction of a 3-bromobenzyl substituent can modulate its electronic properties. The electron-withdrawing nature of the bromine atom, transmitted through the benzene (B151609) ring, is expected to slightly increase the acidity of the N-H protons of the guanidinium group compared to unsubstituted benzylguanidinium.
Reactivity of the Benzyl (B1604629) Bromide Moiety in Subsequent Transformations
The benzyl bromide portion of 3-Bromobenzylguanidinium sulphate is the primary site for a variety of nucleophilic substitution reactions. The reactivity of the benzylic carbon is enhanced due to the stability of the potential benzylic carbocation intermediate, which is resonance-stabilized by the adjacent benzene ring. This allows for reactions to proceed via both S_N1 and S_N2 pathways, depending on the reaction conditions and the nature of the nucleophile.
Common transformations involving the benzyl bromide moiety include:
Alkylation: Reaction with nucleophiles such as amines, alkoxides, and thiolates to form new carbon-heteroatom bonds.
Cyanation: Introduction of a nitrile group using cyanide salts, which can serve as a precursor for carboxylic acids, amines, or other nitrogen-containing functional groups.
Phosphonium (B103445) Salt Formation: Reaction with phosphines, such as triphenylphosphine, to yield phosphonium salts that are key intermediates in the Wittig reaction for the synthesis of alkenes.
The general scheme for nucleophilic substitution at the benzylic position can be represented as:
3-Br-C₆H₄-CH₂-Guanidinium⁺ + Nu⁻ → 3-Br-C₆H₄-CH₂-Nu + Guanidinium
| Nucleophile (Nu⁻) | Product | Reaction Type |
| OH⁻ | 3-Bromobenzyl alcohol | S_N1/S_N2 |
| CN⁻ | 3-Bromobenzyl cyanide | S_N2 |
| PPh₃ | (3-Bromobenzyl)triphenylphosphonium | S_N2 |
| R-NH₂ | N-(3-Bromobenzyl)amine | S_N2 |
Exploration of Electron Transfer Processes
While direct studies on the electron transfer processes of this compound are not extensively documented, the presence of the aromatic ring and the bromine substituent suggests the potential for such reactions. The guanidinium group can influence the redox potential of the molecule. In related systems, guanidinium-functionalized molecules have been shown to participate in electron transfer reactions, where the guanidinium moiety can stabilize radical cations or influence the electronic coupling between redox centers.
Theoretical studies on analogous systems suggest that the 3-bromobenzyl group could undergo reductive cleavage of the C-Br bond under specific electrochemical or photochemical conditions. The resulting aryl radical could then participate in various coupling reactions.
Investigating Nucleophilic and Electrophilic Pathways
Nucleophilic Pathways: As discussed, the primary nucleophilic pathway involves the displacement of the bromide at the benzylic position. The aromatic ring itself, being substituted with an electron-withdrawing bromine atom, is generally deactivated towards nucleophilic aromatic substitution (S_NAr). However, under harsh conditions or with very strong nucleophiles, replacement of the bromine atom on the ring could potentially occur, though this is a less favorable pathway compared to the reaction at the benzylic carbon.
Electrophilic Pathways: The benzene ring of this compound can undergo electrophilic aromatic substitution. The existing substituents, the bromo group and the benzylguanidinium group, will direct incoming electrophiles. The bromine atom is an ortho-, para-director, while the benzylguanidinium group, being electron-withdrawing through an inductive effect, is a meta-director. The interplay of these directing effects can lead to a mixture of products. For instance, nitration or halogenation would be expected to yield a mixture of isomers, with the substitution pattern dictated by the relative activating/deactivating and directing strengths of the two groups.
| Electrophilic Reagent | Expected Major Products (Isomers) |
| HNO₃/H₂SO₄ | 4-Bromo-2-nitrobenzylguanidinium, 2-Bromo-4-nitrobenzylguanidinium, 3-Bromo-5-nitrobenzylguanidinium |
| Br₂/FeBr₃ | 3,4-Dibromobenzylguanidinium, 2,5-Dibromobenzylguanidinium |
Reaction Kinetics and Transition State Analysis
Detailed kinetic studies on reactions involving this compound are sparse. However, by analogy to other benzyl bromides, the rate of nucleophilic substitution would be expected to be influenced by several factors:
Nucleophile Strength: Stronger nucleophiles will generally lead to faster S_N2 reactions.
Solvent Polarity: Polar protic solvents can stabilize the carbocation intermediate, favoring S_N1 pathways, while polar aprotic solvents are more suitable for S_N2 reactions.
Leaving Group Ability: Bromide is a good leaving group, facilitating both S_N1 and S_N2 reactions.
Computational chemistry could provide valuable insights into the transition state structures and activation energies for various reaction pathways. For an S_N2 reaction, the transition state would involve a pentacoordinate carbon atom with the nucleophile and the leaving group in apical positions. For an S_N1 reaction, the rate-determining step would be the formation of the resonance-stabilized 3-bromobenzyl carbocation.
Pathways for Derivatization and Functional Group Interconversion
The synthetic utility of this compound lies in its potential as a versatile intermediate for the synthesis of a wide range of functionalized molecules.
Derivatization at the Benzylic Position:
Ester and Ether Formation: Reaction with carboxylates and alkoxides can yield esters and ethers, respectively.
Azide (B81097) Introduction: Substitution with azide followed by reduction provides a route to 3-bromobenzylamines.
Functional Group Interconversion of the Bromo Substituent:
Cross-Coupling Reactions: The aryl bromide can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds. This allows for the introduction of alkyl, vinyl, aryl, and alkynyl groups at the 3-position of the benzene ring.
Grignard Reagent Formation: Although challenging in the presence of the acidic guanidinium protons, under carefully controlled conditions, the aryl bromide could be converted to a Grignard reagent for subsequent reactions with electrophiles.
These derivatization pathways open up avenues for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Computational and Theoretical Studies of 3 Bromobenzylguanidinium Sulphate
Quantum-Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) Studies
Ab Initio Methods
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy. Studies on the pairing of guanidinium (B1211019) ions have utilized ab initio methods to investigate their interactions in aqueous environments. For 3-bromobenzylguanidinium sulphate, ab initio calculations could provide precise information on its geometry, vibrational frequencies, and electronic energies, serving as a benchmark for other computational methods.
Conformational Space Exploration and Energy Landscape Analysis
The flexibility of the benzyl (B1604629) group in this compound allows for multiple spatial arrangements, or conformations. Understanding the conformational preferences and the energy landscape is crucial for predicting the molecule's behavior. Computational methods can be used to identify stable conformers and the energy barriers between them. While specific studies on this compound are lacking, research on the conformational analysis of other guanidine (B92328) derivatives using techniques like NMR and X-ray crystallography, supported by theoretical calculations, highlights the importance of such investigations.
Simulation of Molecular Interactions and Reactivity
Molecular dynamics (MD) simulations are a powerful tool for studying the interactions of molecules with their environment over time. Simulations of guanidinium ions in aqueous solutions have provided detailed insights into their hydration patterns and interactions with other molecules. For this compound, MD simulations could elucidate its behavior in solution, including its interaction with the sulphate counter-ion and solvent molecules. Furthermore, DFT studies on the reactivity of guanidinium salts in various chemical reactions can offer predictions about the potential chemical behavior of the 3-bromobenzylguanidinium cation. mdpi.comirb.hrnih.gov
Theoretical Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties, which are invaluable for experimental characterization.
| Spectroscopic Technique | Predicted Wavenumber/Chemical Shift | Predicted Intensity |
| Infrared (IR) Spectroscopy | ||
| N-H stretching | ~3300-3500 cm⁻¹ | Strong, sharp |
| C=N stretching (guanidinium) | ~1650 cm⁻¹ | Strong |
| Aromatic C-H stretching | ~3000-3100 cm⁻¹ | Medium |
| Aromatic C=C stretching | ~1450-1600 cm⁻¹ | Medium to weak |
| C-Br stretching | ~500-600 cm⁻¹ | Medium to strong |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||
| ¹H NMR (Aromatic protons) | ~7.0-8.0 ppm | |
| ¹H NMR (CH₂ protons) | ~4.5 ppm | |
| ¹H NMR (N-H protons) | ~7.0-9.0 ppm | Broad |
| ¹³C NMR (Aromatic carbons) | ~120-140 ppm | |
| ¹³C NMR (CH₂ carbon) | ~45 ppm | |
| ¹³C NMR (Guanidinium carbon) | ~157 ppm |
Note: These are generalized predictions based on characteristic group frequencies and chemical shifts for similar functional groups and are not the result of specific calculations on this compound.
Charge Distribution and Resonance Stabilization Analysis
The distribution of charge within the 3-bromobenzylguanidinium cation and its resonance stabilization are key to its chemical properties. The positive charge of the guanidinium group is known to be delocalized over the three nitrogen atoms and the central carbon atom due to resonance.
Population analysis methods, such as Mulliken population analysis, can be used to calculate partial atomic charges. wikipedia.org While specific data for this compound is not available, studies on the guanidinium ion show that the central carbon atom carries a significant portion of the positive charge. The presence of the 3-bromobenzyl substituent would likely modulate this charge distribution. Natural Bond Orbital (NBO) analysis is another powerful tool to investigate charge delocalization and hyperconjugative interactions that contribute to the stability of the guanidinium cation. usc.edu
Derivatization and Functionalization Strategies Employing 3 Bromobenzylguanidinium Sulphate
Substitution Reactions on the Bromine Atom for Aryl Functionalization
The presence of a bromine atom on the phenyl ring of 3-bromobenzylguanidinium sulphate opens a gateway for various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling extensive functionalization of the aryl backbone.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a powerful method for the replacement of an aryl halide with a nucleophile. The feasibility of SNAr reactions on this compound would largely depend on the electronic influence of the benzylguanidinium group. For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.
The guanidinium (B1211019) group, being positively charged, is expected to be a strong electron-withdrawing group. This property should, in principle, activate the aromatic ring towards nucleophilic attack. However, its meta position relative to the bromine atom means that its activating effect through resonance is not as pronounced as it would be in an ortho or para position. The activation in the meta position would primarily occur through an inductive effect.
Further experimental investigation would be required to determine the viability and scope of SNAr reactions on this compound. A variety of nucleophiles could be screened, including alkoxides, thiolates, and amines, to synthesize a range of functionalized benzylguanidinium derivatives. The reaction conditions, such as solvent, temperature, and the nature of the base, would need to be optimized to achieve satisfactory yields.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are among the most versatile and powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent handle for such transformations.
Suzuki Coupling:
The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron compound with an aryl halide, is a highly effective method for forming biaryl structures. The reaction of this compound with various arylboronic acids or esters in the presence of a suitable palladium catalyst and a base could lead to the synthesis of a diverse library of 3-arylbenzylguanidinium derivatives.
A typical reaction setup would involve:
Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or more advanced catalysts with specialized phosphine (B1218219) ligands.
Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃ are commonly used to facilitate the transmetalation step.
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed.
The electronic and steric properties of the arylboronic acid would influence the reaction efficiency. Both electron-rich and electron-poor arylboronic acids are generally well-tolerated in Suzuki couplings.
Sonogashira Coupling:
The Sonogashira coupling provides a direct route to arylethynyl compounds by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. The application of Sonogashira coupling to this compound would yield 3-(alkynyl)benzylguanidinium derivatives, which are valuable precursors for more complex molecular architectures.
Key components for a Sonogashira coupling include:
Palladium Catalyst: Similar to the Suzuki coupling, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.
Copper(I) Co-catalyst: CuI is the most frequently used co-catalyst.
Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is typically used as the solvent and to neutralize the hydrogen halide formed.
The nature of the alkyne can be varied, allowing for the introduction of a wide range of substituents at the ethynyl (B1212043) terminus.
Modifications of the Guanidinium Moiety for Diverse Chemical Scaffolds
The guanidinium group itself is a versatile functional group that can undergo various modifications to generate a wide array of chemical structures with potentially interesting biological or material properties.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the guanidinium group can be functionalized through alkylation and acylation reactions. However, the high basicity and potential for multiple substitutions can make selective functionalization challenging. The use of protecting groups is a common strategy to achieve mono-alkylation or -acylation. For instance, two of the nitrogen atoms can be protected with Boc groups, allowing for the selective functionalization of the remaining nitrogen. Subsequent deprotection would then yield the desired N-substituted guanidinium derivative.
N-Alkylation: This can be achieved using various alkylating agents such as alkyl halides or sulfates. The reaction conditions would need to be carefully controlled to avoid over-alkylation.
N-Acylation: Acylating agents like acid chlorides or anhydrides can be used to introduce acyl groups onto the guanidinium nitrogen atoms. Similar to alkylation, controlling the stoichiometry and reaction conditions is crucial for achieving the desired degree of acylation.
Formation of Cyclic Guanidinium Derivatives
The guanidinium moiety can be incorporated into cyclic structures, leading to conformationally constrained analogues that may exhibit enhanced binding affinities or unique catalytic properties. One synthetic strategy to achieve this involves the use of bifunctional reagents that can react with two of the guanidinium nitrogen atoms to form a new ring.
For example, a reaction with a 1,2- or 1,3-dihaloalkane could potentially lead to the formation of five- or six-membered cyclic guanidinium derivatives, respectively. The feasibility and outcome of such reactions would depend on the reactivity of the guanidinium nitrogens in this compound and the reaction conditions employed.
Synthesis of Polymeric or Supramolecular Assemblies Incorporating the 3-Bromobenzylguanidinium Motif
The bifunctional nature of this compound, with its reactive aryl bromide and hydrogen-bonding guanidinium group, makes it an attractive building block for the construction of polymers and supramolecular assemblies.
Polymeric Structures:
The aryl bromide can be utilized as a monomer in various polymerization reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira polycondensation, could be employed to create polymers with the benzylguanidinium moiety as a repeating unit. The resulting polymers would possess unique properties conferred by the charged guanidinium groups, such as ion-exchange capabilities or specific binding interactions.
Supramolecular Assemblies:
The guanidinium group is well-known for its ability to form strong and directional hydrogen bonds. This property can be exploited to direct the self-assembly of this compound into well-defined supramolecular structures. In the solid state, it is likely to form intricate hydrogen-bonding networks with the sulphate counter-ion and potentially with solvent molecules.
Furthermore, the guanidinium group can act as a recognition site for various anionic guest molecules, leading to the formation of host-guest complexes. The combination of the hydrogen-bonding capabilities of the guanidinium group and the potential for π-π stacking interactions of the aromatic ring could lead to the formation of complex and functional supramolecular architectures.
Stereoselective Synthesis of Chiral Analogs
The stereoselective synthesis of chiral analogs of this compound is a specialized area of research that builds upon the broader field of asymmetric synthesis involving guanidinium compounds. While specific literature directly addressing the chiral synthesis of this compound is not extensively documented, the principles and methodologies developed for other chiral guanidinium salts can be applied to devise synthetic strategies.
The primary approaches to inducing chirality in guanidinium-containing molecules involve the use of chiral auxiliaries, asymmetric catalysis, or the derivatization of a chiral starting material. jst.go.jp Chiral guanidines and their derivatives have emerged as powerful organocatalysts due to their strong basicity and ability to act as hydrogen-bond donors. rsc.org These properties are crucial for controlling the stereochemical outcome of a reaction.
Strategies for Stereoselective Synthesis:
A plausible strategy for the stereoselective synthesis of chiral analogs of this compound would involve the reaction of a chiral amine with a guanylating agent. The inherent chirality of the amine would direct the stereochemical course of the reaction, leading to the formation of an enantiomerically enriched guanidinium salt.
Another approach is the use of chiral catalysts, such as chiral bicyclic guanidinium salts, which have been successfully employed in various asymmetric transformations. nih.govresearchgate.netacs.org These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. For instance, chiral guanidinium salts have been utilized in asymmetric ring-opening reactions of cyclic carbonates and in Michael additions, demonstrating their potential to control stereoselectivity. researchgate.netacs.org
The introduction of a chiral center can also be achieved through the functionalization of a pre-existing chiral molecule. For example, starting with a chiral amino acid, a series of reactions could be employed to construct the guanidinium moiety while retaining the original stereochemistry. jst.go.jp
Hypothetical Chiral Analogs and Synthetic Precursors:
To illustrate potential chiral analogs of this compound, the following table outlines hypothetical structures and the key chiral precursors that could be used in their synthesis.
| Hypothetical Chiral Analog | Key Chiral Precursor | Synthetic Approach |
| (R/S)-1-(3-Bromobenzyl)-2-methylguanidinium sulphate | (R/S)-1-Phenylethanamine | Reaction of the chiral amine with a guanylating agent. |
| Chiral bicyclic guanidinium salt incorporating the 3-bromobenzyl group | Chiral diamine | Cyclization reaction following guanylation of the chiral diamine. |
| (R/S)-2-(3-Bromobenzylamino)-2-iminoacetic acid | (R/S)-Amino acid | Derivatization of the amino acid to introduce the guanidinium group. |
Research Findings on Related Chiral Guanidinium Compounds:
While direct research on this compound is limited, studies on other chiral guanidinium compounds provide valuable insights. For example, the synthesis of chiral bicyclic guanidinium salts has been systematically investigated, highlighting the factors that control the regioselectivity of the cyclization step. nih.gov Furthermore, chiral guanidinium salts have been shown to be effective catalysts in asymmetric synthesis, achieving high yields and enantioselectivities in various reactions. rsc.orgacs.org The development of one-step methods for the synthesis of chiral guanidinium salts from phosgeniminium salts has also expanded the toolkit for accessing these important molecules. acs.org
These findings underscore the potential for developing robust methods for the stereoselective synthesis of chiral analogs of this compound, which could have applications in areas such as asymmetric catalysis and medicinal chemistry.
Advanced Analytical Techniques in Research for 3 Bromobenzylguanidinium Sulphate
Chromatographic Methodologies for Purity and Reaction Monitoring
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of compounds in a mixture. For 3-Bromobenzylguanidinium sulphate, various chromatographic methods are employed to ensure its purity and to monitor its synthesis.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the quantitative analysis of non-volatile compounds like this compound. Due to the polar and ionic nature of the guanidinium (B1211019) group, reversed-phase HPLC with ion-pairing agents or cation-exchange chromatography are the most suitable approaches.
A typical HPLC method for a related compound, meta-iodobenzylguanidine (MIBG), utilizes a reversed-phase C18 or C8 column. scirp.orgresearchgate.net For this compound, a similar setup can be employed. The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netunimi.it To improve peak shape and retention of the highly polar guanidinium cation, an ion-pairing agent such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) may be added to the mobile phase. scirp.org
Alternatively, cation-exchange chromatography offers a direct method for analyzing cationic species like the 3-bromobenzylguanidinium ion. nih.gov In this mode, a column with stationary phase containing negatively charged functional groups is used. The separation is achieved by eluting with a mobile phase containing a competing cation, with the concentration or ionic strength of the competing cation being adjusted to control the retention time. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Benzylguanidinium Compounds
| Parameter | Setting |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 265 nm |
| Injection Volume | 10 µL |
This table presents a general method that would require optimization for the specific analysis of this compound.
Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. While this compound itself is non-volatile and not suitable for direct GC analysis, this technique is crucial for identifying and quantifying volatile by-products and impurities that may be present from its synthesis. For instance, the synthesis of benzylguanidines may involve starting materials or generate side products that are amenable to GC analysis.
Potential volatile impurities could include residual solvents or by-products from the reaction of 3-bromobenzylamine (B82478). The analysis of benzylamine (B48309) and its derivatives by GC often requires derivatization to increase their volatility and improve chromatographic performance. researchgate.nethmdb.ca Common derivatization techniques include silylation or acylation, which convert the polar amine group into a less polar and more volatile derivative. youtube.comojp.govyoutube.com
A GC-MS (Gas Chromatography-Mass Spectrometry) method can be particularly powerful for the identification of unknown volatile impurities. ojp.govnih.govorientjchem.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. Current time information in Bangalore, IN.nih.gov In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 3-bromobenzylamine) and the formation of the product. nih.gov
A typical TLC analysis involves spotting the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system. The choice of the mobile phase is critical for achieving good separation between the starting materials and the product. For polar compounds like guanidinium salts, a polar solvent system, often a mixture of a polar organic solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane (B109758) or ethyl acetate), with the possible addition of a small amount of a base (like ammonia (B1221849) or triethylamine) to reduce tailing, is generally effective. nih.gov Visualization of the spots can be achieved under UV light (due to the aromatic ring) or by using a staining reagent such as ninhydrin (B49086) (for primary amines) or Sakaguchi reagent for guanidinium compounds. researchgate.net
Table 2: Example TLC System for Monitoring Guanidinium Synthesis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol:Ammonia (8:2:0.1 v/v/v) |
| Visualization | UV (254 nm), Sakaguchi Reagent |
This table provides an example system; the optimal mobile phase would need to be determined experimentally.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive profiling of a sample.
LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool for the analysis of this compound. rsc.org It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This allows for the accurate mass determination of the parent ion and its fragments, confirming the identity of the compound and enabling the identification of impurities and degradation products. unimi.itnih.govnih.gov For a compound like this compound, electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, as the guanidinium group is readily protonated. scirp.org
GC-MS, as mentioned earlier, is invaluable for the analysis of volatile by-products. The mass spectrometer provides structural information about the separated components, allowing for their unambiguous identification. osti.govresearchgate.net
Capillary Electrophoresis for Ion Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. wikipedia.orgsciex.com As this compound exists as a cation in solution, CE offers an excellent method for its analysis and for the separation of other ionic impurities. nih.govlibretexts.org
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio. libretexts.orgacs.org The high efficiency of CE can lead to very sharp peaks and excellent resolution, allowing for the separation of closely related ions. researchgate.net The use of specific background electrolytes can be optimized to achieve the desired separation. nih.gov
Radiochemical Purity Assessment (if used as a precursor for radiolabeling, focusing on the method)
If this compound is used as a precursor for the synthesis of a radiolabeled compound (e.g., with radioisotopes of iodine or carbon), the assessment of its radiochemical purity is of paramount importance. nih.govnih.govscispace.com This ensures that the radioactivity detected is associated with the desired compound and not with any radiolabeled impurities.
The primary method for determining radiochemical purity is radio-HPLC. nih.gov This technique uses an HPLC system equipped with a radioactivity detector (e.g., a scintillation detector) in series with a conventional detector (e.g., UV). The HPLC method would be similar to that described in section 7.1.1, but the key is the ability to monitor both the mass peak (from the UV detector) and the radioactivity peak. The radiochemical purity is determined by integrating the radioactivity associated with the peak of the desired compound and expressing it as a percentage of the total radioactivity detected in the chromatogram.
For example, in the quality control of radioiodinated MIBG, a reversed-phase HPLC method is used to separate the radiolabeled product from unreacted radioiodide and other impurities. nih.gov A similar approach would be applied to any radiolabeled derivative of this compound.
Another technique that can be used for radiochemical purity assessment is radio-TLC. A sample of the radiolabeled compound is spotted on a TLC plate, which is then developed. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner. The Rf value of the radioactive spot corresponding to the product is compared with that of the non-radioactive standard.
Lack of Specific Research Data on "this compound" in Supramolecular Chemistry
Despite a comprehensive search of available scientific literature and chemical databases, detailed research findings specifically focusing on the role of "this compound" in supramolecular chemistry and molecular recognition, as outlined in the requested article structure, are not available. The existing body of scientific literature does not provide specific data on the host-guest interactions, hydrogen bonding networks, design of synthetic receptors, self-assembly processes, or applications in non-biological sensing platforms directly involving this particular compound.
General principles of supramolecular chemistry suggest that the guanidinium group, a key feature of the molecule , is well-known for its ability to form strong hydrogen bonds and act as a recognition site for anionic species such as carboxylates, phosphates, and sulphates. This is due to its positive charge and the presence of multiple hydrogen bond donors. The benzyl (B1604629) group, with its bromo-substituent, would be expected to influence the compound's solubility, electronic properties, and potential for further intermolecular interactions, including halogen bonding or π-stacking.
However, without specific experimental or computational studies on "this compound," any discussion on the following topics would be purely speculative and would not meet the required standards of a scientifically accurate and informative article:
Role in Supramolecular Chemistry and Molecular Recognition
Potential Non Clinical/non Biological Research Applications of 3 Bromobenzylguanidinium Sulphate
Catalytic Roles in Organic Transformations
The guanidinium (B1211019) moiety is the primary driver of the potential catalytic activity of 3-Bromobenzylguanidinium sulphate. Guanidines and their salts are well-established as versatile catalysts in organic synthesis.
Brønsted Basicity and Organocatalysis
Guanidines are among the strongest organic bases, a property derived from the exceptional stability of the protonated guanidinium cation, which is resonance-stabilized. This strong Brønsted basicity allows them to deprotonate a wide range of acidic protons, making them effective catalysts for various organic reactions. While specific studies employing this compound as an organocatalyst are not prominent in the literature, the general principles of guanidine (B92328) catalysis suggest its potential utility.
In a typical catalytic cycle, the neutral guanidine base would deprotonate a substrate, generating a reactive intermediate. The resulting guanidinium ion can then act as a counterion or participate in hydrogen bonding to stabilize transition states, influencing the stereochemical outcome of the reaction.
Table 1: Potential Organocatalytic Applications of Guanidine Bases
| Reaction Type | Role of Guanidine Catalyst |
| Michael Addition | Deprotonation of the pronucleophile |
| Henry (Nitroaldol) Reaction | Deprotonation of the nitroalkane |
| Aldol Reaction | Formation of enolate from ketone/aldehyde |
| Epoxidation | Activation of the oxidant or substrate |
Metal Complexation and Ligand Design
The nitrogen atoms of the guanidine group can act as ligands, coordinating with metal centers to form stable complexes. The electronic properties of the guanidine ligand can be tuned by the substituents on the nitrogen atoms. In the case of this compound, the benzyl (B1604629) group provides steric bulk and the bromine atom can influence the electronic environment of the aromatic ring.
These metal-guanidine complexes have potential applications in catalysis, where the metal center acts as the primary catalytic site and the guanidine ligand modulates its reactivity, selectivity, and stability. The design of chiral guanidine ligands has been a particularly fruitful area for asymmetric catalysis. Although research specifically detailing the use of this compound in ligand design is limited, the fundamental coordination chemistry of guanidines suggests this as a plausible area of investigation.
Application as a Building Block in Materials Science
The distinct structural features of this compound also lend themselves to applications in materials science, particularly in the construction of functional polymers and supramolecular assemblies.
Incorporation into Polymeric Structures or Framework Materials
The benzylguanidinium unit can be incorporated into polymeric chains or framework materials. The guanidinium group can impart basicity and hydrogen-bonding capabilities to the polymer, while the bromo-benzyl group can be used for further functionalization or to influence the material's bulk properties. For instance, the bromine atom can serve as a handle for post-polymerization modification via cross-coupling reactions. Such polymers could find use as ion-exchange resins, solid-supported catalysts, or materials with specific recognition properties.
Development of Functional Supramolecular Materials
The guanidinium cation is well-known for its ability to form strong and directional hydrogen bonds with various anions, particularly carboxylates and phosphates. This property can be exploited to construct well-ordered supramolecular assemblies. By pairing 3-Bromobenzylguanidinium with appropriate molecular building blocks, it is possible to create liquid crystals, gels, or crystalline solids with defined architectures. The bromine atom on the benzyl ring could further direct the self-assembly through halogen bonding or influence the packing of the molecules in the solid state.
Precursor in Specialized Organic Synthesis (e.g., radiolabeling of specific sites for research tools, not clinical agents)
One of the most direct and well-documented research applications of this compound is its use as a precursor in the synthesis of radiolabeled compounds for research purposes. The structure of 3-bromobenzylguanidine (B233431) is closely related to meta-iodobenzylguanidine (MIBG), a well-known radiopharmaceutical. This structural similarity makes this compound an ideal starting material for the synthesis of radiolabeled analogues for preclinical research.
A key example is the preparation of [76Br]-meta-bromobenzylguanidine ([76Br]MBBG). This radiotracer can be synthesized from an iodinated analogue (MIBG) via a copper(I)-assisted halogen exchange reaction with [76Br]ammonium bromide. nih.gov Alternatively, direct radiolabeling of a suitable precursor derived from this compound can be envisioned.
In a study by Zhernosekov et al., [76Br]MBBG was produced with a radiochemical yield of 60-65%. nih.gov The resulting radiotracer showed high uptake in heart tissue in rats, suggesting its potential as a research tool for studying the catecholamine reuptake system using Positron Emission Tomography (PET). nih.gov
The synthesis of such radiolabeled research tools is crucial for understanding physiological and pathological processes at the molecular level, without direct clinical application. This compound serves as a stable, non-radioactive precursor that can be converted to the desired radiolabeled molecule in the final step of the synthesis.
Table 2: Synthesis of [76Br]-meta-bromobenzylguanidine
| Parameter | Value | Reference |
| Starting Material | meta-iodobenzylguanidine (MIBG) | nih.gov |
| Radioisotope | [76Br]NH4 | nih.gov |
| Reaction Type | Cu(+)-assisted halogen exchange | nih.gov |
| Radiochemical Yield | 60-65% | nih.gov |
| Specific Activity | 20 MBq/nmol | nih.gov |
This application underscores the importance of this compound as a key building block in the development of sophisticated molecular probes for fundamental scientific research. The ability to introduce a bromine radioisotope (such as 76Br) provides a valuable tool for PET imaging studies in animal models.
Utility in Separation Science (e.g., ion-exchange materials)
While direct, published research on the specific application of this compound in separation science is not extensively documented, the chemical structure of the compound suggests a strong theoretical potential for its use in the development of ion-exchange materials. This potential is primarily derived from the unique properties of the guanidinium group, which can be strategically integrated into a polymer matrix for separation applications.
The guanidinium group is the conjugate acid of guanidine and is a highly stable cation due to its resonance stabilization. wikipedia.org It is one of the strongest organic bases, meaning it remains protonated as a positively charged guanidinium ion over a wide pH range. wikipedia.org This characteristic is fundamental to its potential utility in strong base anion exchangers (SBAEs). In such materials, the positively charged functional groups are covalently bound to a solid support (e.g., a polymer resin), and they attract and reversibly bind anionic species from a solution.
The proposed role of this compound would be as a functional monomer in the synthesis of such ion-exchange resins. The benzyl portion of the molecule provides a reactive handle that can be incorporated into a polymer backbone, for instance, through polymerization of a styrenic precursor containing the 3-bromobenzylguanidinium moiety.
The key features of the 3-Bromobenzylguanidinium group that would be advantageous in an ion-exchange material are:
Strong Basicity: The guanidinium group's high pKa ensures that the positive charge on the ion-exchange resin is maintained even in highly alkaline mobile phases. This allows for the separation of a broad range of anions, including weakly acidic ones that would not be retained on a weak base anion exchanger.
Interaction Capabilities: Beyond simple electrostatic interactions, the planar structure of the guanidinium group and its multiple hydrogen bond donors can lead to more complex and selective interactions with analytes. researchgate.net These can include hydrogen bonding and π-π stacking interactions, which can be exploited to achieve fine-tuned separation of structurally similar anions. acs.org
Chemical Stability: Guanidinium-based polymers have been synthesized for various applications and can exhibit good chemical stability, which is a crucial requirement for reusable separation media. researchgate.net
A hypothetical application of a 3-Bromobenzylguanidinium-based ion-exchange resin could be in the separation of complex mixtures of anions, such as in environmental analysis (e.g., separation of halide ions), or in the purification of biomolecules like proteins and nucleic acids, which are often negatively charged. mit.edu
Below is a table summarizing the potential properties and research findings related to the components of this compound that support its application in separation science.
| Feature | Relevant Property | Implication for Separation Science |
| Guanidinium Group | Strong organic base (pKa of conjugate acid ~13.6) wikipedia.org | The resulting ion-exchange material would be a strong base anion exchanger, operational over a wide pH range. |
| Planar structure with multiple hydrogen bond donors researchgate.net | Allows for multimodal interactions (electrostatic, hydrogen bonding, π-π stacking), potentially leading to high selectivity. researchgate.netacs.org | |
| High stability of the positive charge wikipedia.org | Ensures consistent ion-exchange capacity and robust performance. | |
| Benzyl Group | Can be incorporated into polymer backbones (e.g., polystyrene) | Provides a means to create a solid-phase ion-exchange resin. |
| Bromo Substituent | Electron-withdrawing nature researchgate.net | May modulate the selectivity of the ion-exchange sites. |
| Potential site for further chemical modification | Offers the possibility to create tailored separation media with enhanced properties. |
It is important to note that while the theoretical basis is strong, empirical studies would be necessary to synthesize and characterize a 3-Bromobenzylguanidinium-based ion-exchange resin and to evaluate its actual performance in terms of ion-exchange capacity, selectivity, and stability in various chromatographic applications.
Q & A
Basic Questions
Q. What are the standard methods for synthesizing 3-Bromobenzylguanidinium sulphate, and how can its structural identity be confirmed?
- Methodology : Synthesis typically involves reacting 3-bromobenzyl halides (e.g., 3-bromobenzyl chloride) with guanidine in a polar solvent, followed by sulfate salt formation. Key steps:
- Halide precursor preparation : Use brominated benzyl derivatives (e.g., 3-Bromobenzyl chloride, CAS 589-17-3) as starting materials .
- Guanidinium formation : React with guanidine under controlled pH (e.g., aqueous NaOH) to form the guanidinium intermediate.
- Sulfate salt precipitation : Add sulfuric acid or ammonium sulfate to isolate the product.
- Characterization :
- NMR spectroscopy : Confirm bromine substitution (e.g., aromatic proton splitting in H NMR) and guanidinium group integration.
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]).
- Elemental analysis : Ensure stoichiometric Br, N, and S content .
Q. How can researchers assess the purity of this compound for reproducibility in biological assays?
- Methodology :
- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (e.g., 254 nm for bromine absorbance).
- TLC : Compare Rf values against a known standard (e.g., silica gel plates, ethyl acetate:methanol eluent).
- Melting point analysis : Compare observed mp (e.g., 99–102°C for brominated analogs) with literature values .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response studies : Test activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
- Control experiments : Include structurally similar analogs (e.g., 4-Bromobenzylguanidinium sulphate) to isolate bromine position effects .
Q. How does the stability of this compound vary under different storage conditions, and what analytical methods validate degradation pathways?
- Methodology :
- Accelerated stability testing : Expose the compound to heat (40–60°C), light, and humidity, then monitor degradation via:
- HPLC-MS : Detect breakdown products (e.g., free guanidine or sulfate ions).
- TGA/DSC : Analyze thermal decomposition profiles .
- pH-dependent stability : Incubate in buffers (pH 2–12) and quantify intact compound via UV-Vis spectroscopy (Beer-Lambert law) .
Q. What mechanistic insights can be gained from kinetic studies of this compound synthesis?
- Methodology :
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., guanidinium-sulfate ion pairing).
- Kinetic modeling : Apply pseudo-first-order rate equations to optimize reaction time and temperature.
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent polarity, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
